1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione is a compound known for its significant biological and chemical properties. It is a type of diarylheptanoid, a class of compounds known for their diverse biological activities. This compound is often found in the rhizomes of certain plants, such as Curcuma aromatica and Curcuma longa .
Preparation Methods
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione typically involves the coupling of 1,7-dibromoheptane with 3,4-dimethoxyphenylboronic acid under copper-catalyzed conditions . Another method involves the oxidation of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with 3,4-dimethoxyphenylboronic acid
Chemical Reactions Analysis
1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary but often include derivatives with altered functional groups.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Properties
CAS No. |
918629-54-6 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione |
InChI |
InChI=1S/C14H16O4/c1-3-11(15)9-12(16)6-4-10-5-7-13(17)14(8-10)18-2/h4-8,17H,3,9H2,1-2H3 |
InChI Key |
YSLKZSXJKBKPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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